molecular formula C5H11ClN4 B2555274 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride CAS No. 2126162-71-6

1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride

Cat. No.: B2555274
CAS No.: 2126162-71-6
M. Wt: 162.62
InChI Key: GDQXYWJBUOYYAA-UHFFFAOYSA-N
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Description

1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it suitable for various applications, ranging from drug discovery to biochemical studies and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions are performed under mild to moderate temperatures

Major Products Formed:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel catalysts and materials

Mechanism of Action

The mechanism of action of 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propanamine
  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)butanamine

Uniqueness: 1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride stands out due to its specific structural features, such as the presence of the triazole ring and the ethanamine moiety. These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(1-methyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXYWJBUOYYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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